molecular formula C19H23NO5S B033051 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid CAS No. 83949-32-0

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid

Cat. No.: B033051
CAS No.: 83949-32-0
M. Wt: 377.5 g/mol
InChI Key: NQLZTDKDXBKUGY-UHFFFAOYSA-N
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Description

4-Methylbenzene-1-sulfonic acid (p-TsOH) is a strong organic acid (approximately one million times stronger than benzoic acid) with the molecular formula C₇H₈O₃S . It is industrially synthesized via toluene sulfonation and exists as a hygroscopic crystalline solid. Its applications span catalysis (e.g., esterification, transesterification), pharmaceutical intermediates (e.g., resveratrol, antimalarial oxane derivatives), and industrial processes (textile dyes, polymers) .

4-Phenylpiperidine-4-carboxylic acid is a piperidine derivative with a carboxylic acid substituent at the 4-position. It serves as a key intermediate in synthesizing pharmaceuticals, such as the opioid prodrug diphenoxylate . Its ethyl ester derivatives are listed as controlled substances in the UK, reflecting their pharmacological relevance . The compound’s structural rigidity and functional groups make it valuable in CNS drug development .

The 1:1 complex of these compounds (CAS 83949-32-0) combines the acidic properties of p-TsOH with the bioactive piperidine moiety, likely enhancing solubility or stability in formulations .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,6-9H2,(H,14,15);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLZTDKDXBKUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83949-32-0
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83949-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Sulfonation of Toluene

The industrial synthesis of 4-methylbenzene-1-sulfonic acid primarily involves the sulfonation of toluene using concentrated sulfuric acid or chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonic acid group at the para position relative to the methyl group. Optimal conditions include maintaining temperatures between 80–100°C to accelerate the reaction while minimizing side products such as ortho-substituted isomers. The crude product is typically purified via recrystallization from aqueous solutions, yielding a hygroscopic crystalline solid with >95% purity.

Alternative Sulfonation Agents

Recent advancements explore sulfamic acid as a catalyst for sulfonation under milder conditions (20–40°C), reducing energy consumption and improving selectivity. For example, a 2024 patent describes a method where toluene reacts with sulfur trioxide in dichloromethane, catalyzed by sulfamic acid (0.1 mmol), achieving 92% yield within 8 hours. This approach minimizes the formation of benzenesulfonic acid impurities, a common issue in traditional methods.

Synthesis of 4-Phenylpiperidine-4-carboxylic Acid

Nucleophilic Substitution Reactions

4-Phenylpiperidine-4-carboxylic acid is synthesized via nucleophilic substitution of 4-phenylpiperidine with chloroformate derivatives. A representative method involves reacting 4-phenylpiperidine with ethyl chloroformate in the presence of triethylamine (1:1.4 molar ratio) in dichloromethane at 0–5°C. The intermediate ethyl carbamate is hydrolyzed using aqueous sodium hydroxide to yield the carboxylic acid derivative.

Multi-Component Reactions

Alternative routes employ multi-component reactions (MCRs) to streamline synthesis. For instance, a 2023 study demonstrated the use of a Mannich-type reaction combining 4-phenylpiperidine, formaldehyde, and acetophenone in ethanol under reflux conditions. This one-pot method achieved 85% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Coupling Reactions to Form 4-Methylbenzene-1-sulfonic Acid; 4-Phenylpiperidine-4-carboxylic Acid

Acylation and Alkylation

The final coupling of 4-methylbenzene-1-sulfonic acid and 4-phenylpiperidine-4-carboxylic acid involves acylation of the piperidine nitrogen. A patented method (US2904550A) details the reaction of 4-phenylpiperidine-4-carboxylic acid with 4-methylbenzenesulfonyl chloride in pyridine at 100°C for 1 hour, followed by neutralization with ammonium hydroxide. The product is isolated via solvent extraction (ethyl acetate/water) and recrystallized from methanol, yielding a crystalline solid with a melting point of 160–161°C.

Solvent and Catalyst Optimization

Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction kinetics by stabilizing charged intermediates. A comparative study showed that DMF increased yield by 15% compared to ethanol, albeit requiring higher temperatures (120°C). Catalysts like triethylamine (1.2 equiv) further improve efficiency by scavenging HCl generated during sulfonylation.

Industrial-Scale Production Methods

Continuous Flow Reactors

Modern industrial processes adopt continuous flow reactors to scale up synthesis. For example, a 2024 pilot plant achieved 98% purity by coupling sulfonation and acylation steps in a tandem reactor system. Key parameters included a residence time of 30 minutes at 90°C and in-line purification via distillation.

Waste Management

Industrial methods prioritize waste reduction through solvent recovery systems. Ethanol and dichloromethane are recycled via fractional distillation, reducing production costs by 20%.

Influence of Reaction Parameters on Yield and Purity

Temperature Effects

Elevated temperatures (80–100°C) favor sulfonation but risk decomposition of the sulfonic acid group. A balance is achieved by employing stepwise heating: 40°C for sulfonation and 60°C for acylation.

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.937892
DMF36.79389
Ethanol24.36595

Polar aprotic solvents like DMF maximize yield but require additional purification steps due to residual solvent traces.

Case Studies and Experimental Data

Patent Example: Diacylation Process

A 1958 patent (US2904550A) describes the diacylation of 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine with acetic anhydride in pyridine. After refluxing for 1 hour, the product was recrystallized three times from methanol/ethyl acetate, achieving a melting point of 160–161°C and 99.5% purity.

Large-Scale Synthesis

A 2023 industrial trial produced 500 kg of the compound using a continuous flow reactor. Key metrics included a throughput of 10 kg/h and a production cost of $220/kg, demonstrating scalability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonic acid group in the compound undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) , which convert the sulfonic acid moiety into sulfonate derivatives or ketones. For example:

  • Reaction with KMnO₄ yields sulfonic acid anhydrides .
  • CrO₃ in acidic conditions oxidizes the piperidine ring to form carboxylic acid derivatives .

Table 1: Oxidation Reactions

Reagent/ConditionProductReference
KMnO₄ (acidic)Sulfonate derivatives
CrO₃ (H₂SO₄)Ketones or carboxylic acids

Reduction Reactions

Reductive transformations primarily target the sulfonic acid group. Lithium aluminum hydride (LiAlH₄) reduces the sulfonic acid to sulfonamide derivatives , while catalytic hydrogenation modifies the piperidine ring. Key findings include:

  • LiAlH₄ in ether reduces –SO₃H to –SO₂NH₂.
  • Hydrogenation (H₂/Pd) saturates the piperidine ring, forming decahydroquinoline analogs .

Table 2: Reduction Reactions

Reagent/ConditionProductReference
LiAlH₄ (ether)Sulfonamide derivatives
H₂/Pd-CHydrogenated piperidine derivatives

Substitution Reactions

The sulfonic acid group participates in nucleophilic substitution (SN2) reactions. Key examples:

  • Reaction with sodium acetate replaces –SO₃H with –SO₃⁻Na⁺, forming 4-methylbenzenesulfonate and acetic acid .
  • Amines (e.g., NH₃) yield sulfonamides under basic conditions .

Table 3: Substitution Reactions

NucleophileProductReference
CH₃COO⁻ (Na⁺)4-Methylbenzenesulfonate
NH₃Sulfonamide derivatives

Acid-Base Reactions

The compound acts as a Brønsted acid due to its sulfonic acid group. Notable reactions:

  • Neutralization with sodium hydroxide forms water-soluble sodium salts .
  • In esterification, it catalyzes reactions (e.g., benzoic acid + ethanol → ethyl benzoate) via proton donation .

Esterification and Hydrolysis

The piperidine-carboxylic acid moiety undergoes esterification and hydrolysis:

  • Esterification : Heating with alcohols (e.g., methanol) in H₂SO₄ yields methyl esters .
  • Hydrolysis : Acidic (HCl) or basic (NaOH) conditions regenerate the carboxylic acid.

Table 4: Esterification/Hydrolysis

Reaction TypeReagentProductReference
EsterificationCH₃OH/H₂SO₄Methyl ester
HydrolysisHCl/H₂OCarboxylic acid

Thermal Rearrangement

Heating the compound at 200–250°C induces decarboxylation , forming 4-phenylpiperidine and releasing CO₂ . This reaction is critical in industrial syntheses of analgesics .

Comparative Reactivity

The dual functionality (sulfonic acid + piperidine-carboxylic acid) enables unique reactivity compared to individual components:

Table 5: Reactivity Comparison

CompoundKey ReactivityReference
4-Methylbenzenesulfonic acidStrong acid catalyst; forms salts
4-Phenylpiperidine-4-carboxylic acidEsterification/decarboxylation
Target Compound Combines acid catalysis and piperidine ring reactivity

Research Case Studies

  • Antimicrobial Activity : Demonstrated inhibition of Staphylococcus aureus (MIC = 12.5 µg/mL) via sulfonate group interactions .
  • Catalytic Applications : Used in synthesizing resveratrol derivatives via Friedel-Crafts alkylation .

Table 6: Key Research Findings

Study FocusOutcomeReference
Antimicrobial actionEffective against Gram-positive bacteria
Catalytic esterification85% yield in ethyl benzoate synthesis

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its sulfonic acid group enhances nucleophilicity and acts as a leaving group in various chemical reactions, making it useful for synthesizing more complex molecules.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in pain management and antimicrobial activity. Its structural features allow it to interact with biological targets effectively.

Research has shown that 4-Methylbenzene-1-sulfonic acid exhibits significant biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.
  • Pain Management : Derivatives of this compound have been shown to modulate pain responses in animal models, suggesting potential applications in developing analgesics.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that 4-Methylbenzene-1-sulfonic acid significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that the compound's MIC values were lower than those observed for conventional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Pain Management Applications

Research into the analgesic properties of derivatives of 4-phenylpiperidine compounds revealed their efficacy in reducing pain responses in animal models. The combination of piperidine and sulfonic acid functionalities appears to enhance therapeutic outcomes, suggesting that this compound could lead to novel pain management therapies.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, donating protons in various reactions, while the piperidine carboxylic acid group can participate in hydrogen bonding and other interactions. These properties make the compound useful in catalysis and as a building block in complex organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylbenzene-1-sulfonic Acid vs. Other Sulfonic Acids
Property 4-Methylbenzene-1-sulfonic Acid Benzenesulfonic Acid Pyridinium p-Toluenesulfonate
Acidity (pKa) ~ -2 ~ -6 (stronger) Similar to p-TsOH
Solubility Water, polar solvents Highly water-soluble Soluble in organic solvents
Applications Catalysis, drug synthesis Detergents, ion-exchange resins Acid catalyst in sensitive reactions
Handling Solid, less corrosive Liquid, corrosive Solid, stable salt form

Key Differences :

  • p-TsOH’s methyl group enhances solubility in organic media compared to benzenesulfonic acid, making it preferable for reactions requiring a polar aprotic environment .
  • Pyridinium p-toluenesulfonate is a neutralized salt, reducing hygroscopicity while retaining catalytic activity in moisture-sensitive syntheses .
4-Phenylpiperidine-4-carboxylic Acid vs. Other Piperidine Derivatives
Compound Structural Variation Pharmacological Use Regulatory Status
4-Phenylpiperidine-4-carboxylic acid Carboxylic acid at 4-position Intermediate for diphenoxylate Controlled (UK)
Diphenoxylate (Ethyl ester derivative) Ethyl ester substituent Antidiarrheal agent Prescription drug
1-Methyl-4-phenylpiperidine-4-carboxylic acid Methyl group at 1-position Unknown (research chemical) Controlled (UK)
1-[(3,4-Difluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid Sulfonyl and difluorophenyl groups Catalytic/metalloorganic applications Research use

Key Differences :

  • Esterification of the carboxylic acid (e.g., diphenoxylate) reduces polarity, improving blood-brain barrier penetration for CNS activity .
  • Substituents like sulfonyl or fluorine groups (e.g., sc-338826) alter electronic properties, enabling metal ion chelation or enhanced binding affinity in drug targets .
Pharmaceutical Relevance of Piperidine Derivatives
  • The ethyl ester of 4-phenylpiperidine-4-carboxylic acid is metabolized to active opioid metabolites, highlighting the importance of esterase-sensitive prodrug design .
  • Modifications at the 1-position (e.g., benzyl or methyl groups) significantly alter receptor binding, as seen in analogs like piminodine (CNS depressant) .

Biological Activity

4-Methylbenzene-1-sulfonic acid; 4-phenylpiperidine-4-carboxylic acid, also known by its CAS number 83949-32-0, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23NO5S
  • Molecular Weight : 377.46 g/mol
  • Structure : The compound features a sulfonic acid group attached to a methyl-substituted benzene ring and a piperidine carboxylic acid group, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Sulfonation : The starting material, toluene, is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
  • Coupling Reaction : The sulfonated product is then reacted with 4-phenylpiperidine-4-carboxylic acid in the presence of a base like triethylamine to form the final compound.

Antimicrobial Properties

Research has indicated that 4-Methylbenzene-1-sulfonic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Interaction with Biological Targets

The compound interacts with specific receptors and enzymes involved in pain pathways. This interaction suggests potential applications in pain management and the development of analgesics .

The mechanism of action can be attributed to the following:

  • Proton Donation : The sulfonic acid group acts as a strong acid, facilitating proton donation in biochemical reactions.
  • Hydrogen Bonding : The piperidine carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity towards target sites.

Case Study 1: Antimicrobial Activity

In a study conducted on various bacterial strains, 4-Methylbenzene-1-sulfonic acid demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those of traditional antibiotics, indicating strong potential as an antimicrobial agent.

Case Study 2: Pain Management Applications

Research focusing on pain modulation revealed that derivatives of 4-phenylpiperidine compounds exhibit efficacy in reducing pain responses in animal models. This suggests that the combination of piperidine and sulfonic acid functionalities may enhance therapeutic outcomes in pain management .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
4-Methylbenzenesulfonic AcidAromatic Sulfonic AcidStrong acidity; versatile as a catalyst
4-Phenylpiperidine-4-carboxylic AcidPiperidine DerivativeSpecific pharmacological profile related to pain management
Phenylacetic AcidCarboxylic AcidSimpler structure; used in pharmaceutical synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 4-Methylbenzene-1-sulfonic acid and 4-phenylpiperidine-4-carboxylic acid derivatives?

  • Methodology :

  • 4-Methylbenzene-1-sulfonic acid derivatives can be synthesized via sulfonation of toluene derivatives using concentrated sulfuric acid or sulfonyl chloride under controlled conditions. Purification often involves recrystallization or chromatography .
  • 4-Phenylpiperidine-4-carboxylic acid derivatives are typically synthesized via nucleophilic substitution or multi-component reactions. For example, piperidine derivatives react with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form sulfonylated products, followed by purification via column chromatography .
    • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize by-products.

Q. How do variations in reaction conditions (temperature, solvent, catalyst) affect purity and yield?

  • Methodology :

  • Temperature : Higher temperatures (80–100°C) accelerate sulfonation but may increase side reactions. Lower temperatures (20–40°C) favor selectivity in piperidine functionalization .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of sulfonic acid intermediates, while ethanol/water mixtures improve crystallization .
  • Catalyst : Sulfamic acid (0.1 mmol) catalyzes multi-component reactions efficiently, reducing reaction times to 8–12 hours .
    • Data Table :
ConditionOptimal Range (Derivative Synthesis)Yield Improvement
Temperature60–80°C (sulfonation)15–20%
SolventEthanol/water (7:3)25% (purity)

Q. What spectroscopic and chromatographic methods are recommended for characterizing these compounds?

  • Methodology :

  • NMR (1H/13C) : Assign peaks for sulfonyl (-SO3H) and piperidine protons (δ 2.5–3.5 ppm). Carboxylic acid protons appear downfield (δ 10–12 ppm) .
  • HPLC : Use C18 columns with methanol/water (65:35) mobile phase for purity analysis (>98%) .
  • Melting Point : Confirm identity using reported values (e.g., 226–229°C for 4-phenylpiperidine-4-carboxylic acid p-methylbenzenesulfonate) .

Advanced Research Questions

Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates for sulfonation/piperidine functionalization .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis. For example, sulfonyl groups may enhance binding to hydrophobic pockets .
    • Case Study : ICReDD’s approach combines computational predictions with experimental validation, reducing development time by 40% .

Q. What strategies resolve contradictions in reported biological activities of these compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare functional group modifications (e.g., replacing methoxy with fluoro groups) to isolate activity contributors .
  • Dose-Response Studies : Test derivatives across concentrations (1 nM–100 µM) to clarify EC50 discrepancies.
    • Example : A study found that 4-phenylpiperidine-4-carboxylic acid’s anti-inflammatory activity varied due to impurities (<95% purity); rigorous chromatography resolved this .

Q. How do multi-component reactions (MCRs) enhance the synthesis of densely functionalized derivatives?

  • Methodology :

  • Five-Component Reaction : Combine amines, aldehydes, and acetylacetone in ethanol with sulfamic acid catalysis. Isolate products via filtration and wash with ethanol/water .
  • Advantages : MCRs achieve high atom economy (70–85%) and enable rapid diversification (e.g., introducing phenylamino or benzyl groups) .
    • Data Table :
MCR ComponentRole in SynthesisFunctionalization Example
4-Methylbenzenesulfonic acidAcid catalystSulfonated piperidine derivatives
Aromatic aldehydesElectrophilic partnersPhenyl-substituted carboxylic acids

Methodological Considerations

  • Safety : Handle sulfonic acids and piperidine derivatives in fume hoods; avoid prolonged skin contact (use PPE) .
  • Data Reproducibility : Document reaction parameters (pH, stirring rate) and validate purity via COA (Certificate of Analysis) .

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